Xestodecalactone C
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Overview
Description
Xestodecalactone C is a natural product found in Neopetrosia chaliniformis and Penicillium montanense with data available.
Scientific Research Applications
Synthesis and Configuration Determination
- The first successful asymmetric total syntheses of xestodecalactone C were achieved, highlighting significant steps such as Evans oxazolidinone-mediated syn-aldol condensations and intramolecular acylation. These syntheses allowed for the determination of the absolute configurations of this compound (Liang, Zhang, Quan, Sun, She, & Pan, 2007).
Improved Synthesis Methods
- A more efficient stereoselective total synthesis of this compound was developed, utilizing methods like Keck's asymmetric allylation and iodine-induced electrophilic cyclization (Rajesh, Suresh, Selvam, Rao, & Venkateswarlu, 2009).
- Another approach for synthesizing this compound from l-Malic acid involved techniques such as Barbier-allylation and LiAlH4/LiI-mediated syn-stereoselective reduction (Yadav, Rao, Ravindar, Reddy, & Narsaiah, 2009).
Discovery and Analysis in Natural Sources
- This compound, among other decalactone derivatives, was identified in Corynespora cassiicola, a fungus from the Chinese mangrove plant Laguncularia racemosa. These compounds were analyzed for their structure and potential bioactivity (Ebrahim, Aly, Mándi, Totzke, Kubbutat, Wray, Lin, Dai, Proksch, Kurtán, & Debbab, 2012).
Properties
Molecular Formula |
C14H16O6 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(4S,6S)-6,9,11-trihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione |
InChI |
InChI=1S/C14H16O6/c1-7-2-9(15)5-11(17)14-8(4-13(19)20-7)3-10(16)6-12(14)18/h3,6-7,9,15-16,18H,2,4-5H2,1H3/t7-,9-/m0/s1 |
InChI Key |
OESLECARYLNMSC-CBAPKCEASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |
Canonical SMILES |
CC1CC(CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O |
Synonyms |
xestodecalactone C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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